Methyl 2-({[1-(benzylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate
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Overview
Description
METHYL 2-(1-PHENYLMETHANESULFONYLPIPERIDINE-3-AMIDO)BENZOATE is a complex organic compound that features a piperidine ring, a benzoate ester, and a phenylmethanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(1-PHENYLMETHANESULFONYLPIPERIDINE-3-AMIDO)BENZOATE typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be synthesized through cyclization reactions, followed by the introduction of the phenylmethanesulfonyl group via sulfonylation reactions. The final step involves esterification to form the benzoate ester. Common reagents used in these reactions include sulfonyl chlorides, carboxylic acids, and alcohols under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(1-PHENYLMETHANESULFONYLPIPERIDINE-3-AMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
METHYL 2-(1-PHENYLMETHANESULFONYLPIPERIDINE-3-AMIDO)BENZOATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of METHYL 2-(1-PHENYLMETHANESULFONYLPIPERIDINE-3-AMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethanesulfonyl group can act as a pharmacophore, binding to active sites and modulating biological activity. The piperidine ring may enhance the compound’s stability and bioavailability, while the benzoate ester can facilitate cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and benzoate esters, such as:
- METHYL 2-(1-PHENYLMETHANESULFONYLPIPERIDINE-3-AMIDO)BENZOATE
- METHYL 2-(1-PHENYLMETHANESULFONYLPIPERIDINE-3-AMIDO)BENZOATE
- METHYL 2-(1-PHENYLMETHANESULFONYLPIPERIDINE-3-AMIDO)BENZOATE
Uniqueness
What sets METHYL 2-(1-PHENYLMETHANESULFONYLPIPERIDINE-3-AMIDO)BENZOATE apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the phenylmethanesulfonyl group, in particular, can enhance its reactivity and potential as a pharmacological agent .
Properties
Molecular Formula |
C21H24N2O5S |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
methyl 2-[(1-benzylsulfonylpiperidine-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C21H24N2O5S/c1-28-21(25)18-11-5-6-12-19(18)22-20(24)17-10-7-13-23(14-17)29(26,27)15-16-8-3-2-4-9-16/h2-6,8-9,11-12,17H,7,10,13-15H2,1H3,(H,22,24) |
InChI Key |
UFIXJVVUZKWDNE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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